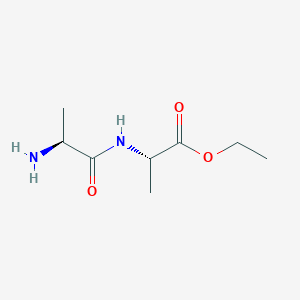
6-Isocyanatohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isocyanatohexanoic acid is an organic compound with the molecular formula C7H11NO3. It is a derivative of hexanoic acid, where an isocyanate group (-NCO) is attached to the sixth carbon atom of the hexanoic acid chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isocyanatohexanoic acid can be synthesized through the reaction of hexanoic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
Formation of Hexanoyl Chloride: Hexanoic acid reacts with phosgene to form hexanoyl chloride.
Formation of this compound: Hexanoyl chloride then reacts with ammonia to form this compound.
The reaction conditions typically involve maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to handle the highly reactive intermediates safely. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Isocyanatohexanoic acid undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to form carbon dioxide and an amine.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Scientific Research Applications
6-Isocyanatohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 6-isocyanatohexanoic acid primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the formation of polyurethanes, where the isocyanate group reacts with polyols to form a polymer network.
Comparison with Similar Compounds
Similar Compounds
Isothiocyanates: Compounds with the general structure R-N=C=S, known for their biological activity and use in organic synthesis.
Hexanoic Acid Derivatives: Other derivatives of hexanoic acid, such as hexanoyl chloride and hexanoic anhydride, which have different reactivities and applications.
Uniqueness
6-Isocyanatohexanoic acid is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the production of polyurethanes and other polymers, as well as in various research applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-isocyanatohexanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-8-5-3-1-2-4-7(10)11/h1-5H2,(H,10,11) |
InChI Key |
VEMIDQSYLDOEJC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


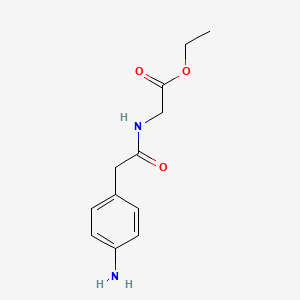

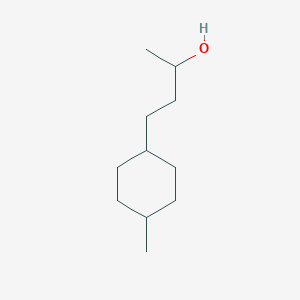



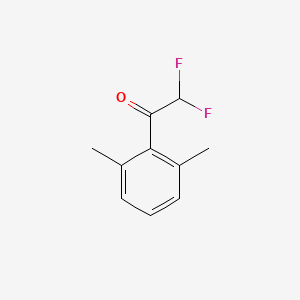
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
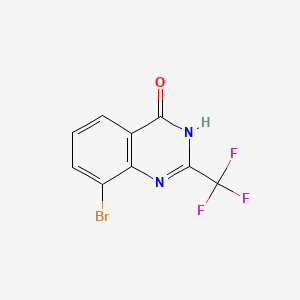
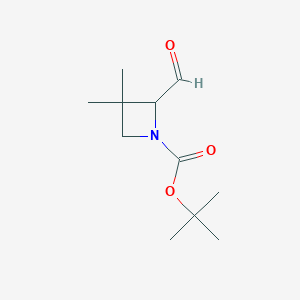
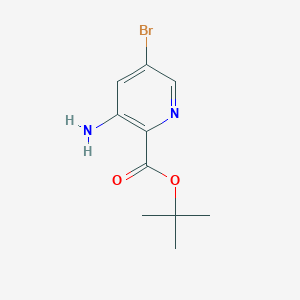
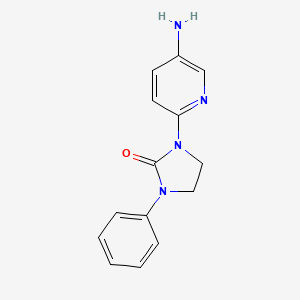
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
